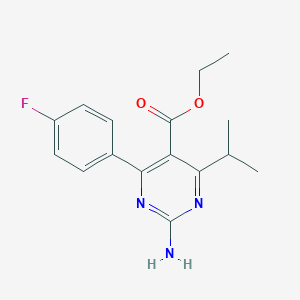

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate

Descripción general

Descripción

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, an isopropyl group, and an amino group attached to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with formamide to yield the desired pyrimidine derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticonvulsant Activity

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate is recognized as an intermediate in the synthesis of Rosuvastatin, a medication used to lower cholesterol levels. Its structural characteristics suggest potential anticonvulsant properties, which are being explored in various studies focusing on drug formulation and efficacy against epilepsy .

2. Drug Development

The compound is utilized in the development of generic drugs, particularly through Abbreviated New Drug Applications (ANDAs) filed with the FDA. Its role as an impurity marker in Rosuvastatin formulations underscores its importance in quality control and regulatory compliance during drug production .

Toxicological Studies

Toxicity assessments are critical for any pharmaceutical compound. This compound is involved in toxicity studies that evaluate the safety profiles of drug formulations containing Rosuvastatin. These studies help establish safe dosage levels and identify potential side effects associated with its use .

Analytical Applications

1. Quality Control

In pharmaceutical manufacturing, this compound serves as a reference standard for analytical methods employed to ensure the quality and consistency of drug products. It plays a vital role in validating analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

2. Research and Development

The compound is also utilized in academic and industrial research settings to explore new therapeutic avenues and chemical modifications that could enhance its pharmacological profile. Studies often focus on structure-activity relationships (SAR) to optimize efficacy and minimize adverse effects .

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-(4-chlorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate

- Ethyl 4-(4-bromophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate

- Ethyl 4-(4-methylphenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate

Uniqueness

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities compared to its analogs.

Actividad Biológica

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylate (CAS No. 712320-67-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H18FN3O2

- Molecular Weight : 303.33 g/mol

- IUPAC Name : Ethyl 2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate

- CAS Number : 712320-67-7

This compound exhibits several biological activities:

- Antineoplastic Activity : Research indicates that compounds with similar pyrimidine structures can exhibit significant antitumor effects. For instance, studies on related pyrimidine derivatives have shown promising results in inhibiting tumor growth in vivo and in vitro. Encapsulated forms of related compounds demonstrated cytotoxicity against cancer cell lines, suggesting that this compound may act similarly by interfering with cancer cell viability through apoptosis or cell cycle arrest mechanisms .

- VEGFR Inhibition : The compound's structural features suggest potential activity against vascular endothelial growth factor receptors (VEGFR), which are critical in tumor angiogenesis. Inhibitors of VEGFR can disrupt blood supply to tumors, thus inhibiting their growth .

- Anticonvulsant Properties : Some studies categorize this compound within the class of anticonvulsants, indicating possible neurological applications. The mechanism may involve modulation of neurotransmitter release or inhibition of excitatory pathways .

Antitumor Efficacy

A notable study assessed the antitumor efficacy of a pyrimidine derivative encapsulated in liposomes against sarcoma 180 tumors in mice. The encapsulated compound showed a significant reduction in tumor volume compared to controls, emphasizing the importance of formulation in enhancing bioavailability and therapeutic efficacy .

| Treatment Type | Tumor Inhibition Rate (%) |

|---|---|

| Encapsulated Pyrimidine | 66.47 ± 26.8 |

| Free Compound | 50.46 ± 16.24 |

| 5-Fluorouracil | 14.47 ± 9.22 |

This data illustrates the enhanced effectiveness of the encapsulated form, likely due to improved delivery and reduced systemic toxicity.

Selectivity Studies

In vitro studies involving various cancer cell lines have shown that derivatives similar to this compound exhibit selective cytotoxicity against cancerous cells while sparing non-tumorigenic cells. For instance, a related compound demonstrated an IC50 value of 0.66 μM against MCF-7 breast cancer cells, highlighting its potential as a targeted therapy .

Propiedades

IUPAC Name |

ethyl 2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2/c1-4-22-15(21)12-13(9(2)3)19-16(18)20-14(12)10-5-7-11(17)8-6-10/h5-9H,4H2,1-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXLISAWVGPSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C(C)C)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648355 | |

| Record name | Ethyl 2-amino-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712320-67-7 | |

| Record name | Ethyl 2-amino-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.